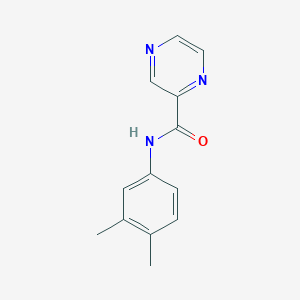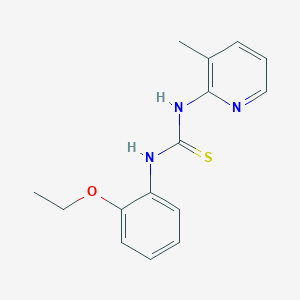![molecular formula C19H15N3O2 B5699814 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-pyridinylmethyl)acetamide](/img/structure/B5699814.png)
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-pyridinylmethyl)acetamide, commonly known as OBI-1, is a small molecule drug that has been extensively studied for its potential in treating various diseases.
Wirkmechanismus
OBI-1 works by inhibiting the activity of certain enzymes and proteins, including the proteasome and the NF-κB pathway. These enzymes and proteins are involved in the regulation of various cellular processes, including cell growth, division, and survival. By inhibiting these processes, OBI-1 can prevent the growth and proliferation of cancer cells and reduce inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
Studies have shown that OBI-1 can induce apoptosis, or programmed cell death, in cancer cells. This process is crucial for preventing the growth and spread of cancer cells. In addition, OBI-1 has been found to reduce the production of inflammatory cytokines, which are involved in the development of autoimmune disorders. OBI-1 has also been shown to have anti-angiogenic properties, which can prevent the growth of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using OBI-1 in lab experiments is its high purity and stability, which allows for accurate and reproducible results. In addition, OBI-1 has been extensively studied, and its mechanism of action is well understood, making it a reliable tool for research. However, one limitation of using OBI-1 is its high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several possible future directions for research on OBI-1. One area of interest is the development of OBI-1 derivatives with improved potency and selectivity. Another area of research is the investigation of OBI-1's potential in treating other diseases, such as viral infections and neurodegenerative disorders. Finally, research can be conducted to identify biomarkers that can predict the response of patients to OBI-1 treatment.
Conclusion:
In conclusion, OBI-1 is a small molecule drug that has shown promise in treating various diseases, including cancer and autoimmune disorders. Its mechanism of action is well understood, and it has been extensively studied for its potential in research. While there are limitations to its use in lab experiments, OBI-1 remains a valuable tool for scientific research, and there are several possible future directions for its development and application.
Synthesemethoden
The synthesis of OBI-1 involves the reaction of 2-aminobenzophenone and 4-pyridinecarboxaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then subjected to a series of purification steps to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of OBI-1, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
OBI-1 has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and autoimmune disorders. Research has shown that OBI-1 can inhibit the activity of certain enzymes and proteins that are involved in these diseases. In addition, OBI-1 has been found to have anti-angiogenic properties, which can prevent the growth of new blood vessels that are necessary for tumor growth.
Eigenschaften
IUPAC Name |
2-(2-oxobenzo[cd]indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-17(21-11-13-7-9-20-10-8-13)12-22-16-6-2-4-14-3-1-5-15(18(14)16)19(22)24/h1-10H,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUTYHISCDQWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-2H-benzo[cd]indol-1-yl)-N-pyridin-4-ylmethyl-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5699738.png)

![2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699761.png)
![2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5699763.png)
![4-chloro-6-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B5699770.png)
![4-benzyl-1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5699786.png)
![1-[(10-chloro-9-anthryl)methyl]-4-ethylpiperazine](/img/structure/B5699793.png)
![1-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5699800.png)


![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5699829.png)

![4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5699844.png)
![2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699861.png)